diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.: 4576-30-1
Cat. No.: VC7916720
Molecular Formula: C7H11NO3
Molecular Weight: 157.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4576-30-1 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 |
| IUPAC Name | (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 |
| Standard InChI Key | IBJRDBSWQMNJKY-MOJAZDJTSA-N |
| Isomeric SMILES | C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N |
| SMILES | C1CC2C(C(C1O2)C(=O)O)N |
| Canonical SMILES | C1CC2C(C(C1O2)C(=O)O)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane framework with an oxygen atom bridging the 7-position, creating a 7-oxabicycloheptane system. The amino and carboxylic acid groups occupy the 3- and 2-positions, respectively, in an exo,exo configuration. This arrangement imposes significant conformational rigidity, which stabilizes specific binding poses in biological targets.
Key Structural Features:
-
Molecular Formula: C₇H₁₁NO₃
-
Molecular Weight: 157.17 g/mol
-
Stereochemistry: (1R,2S,3R,4S) configuration ensures optimal spatial orientation for interactions with chiral biological targets.
The oxygen bridge enhances solubility in polar solvents compared to non-oxygenated bicyclic analogs, while the exo orientation of functional groups minimizes steric hindrance during molecular recognition events.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step sequence:
-
Diels-Alder Cyclization: A [4+2] cycloaddition between furan (dienophile) and a substituted cyclopentadiene (diene) forms the bicyclic framework.
-
Functional Group Introduction:
-
Amination: Nucleophilic substitution or reductive amination introduces the amino group at the 3-position.
-
Carboxylation: Oxidation of a methyl or hydroxymethyl group at the 2-position yields the carboxylic acid.
-
-
Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric synthesis ensures the desired exo,exo configuration.
Industrial-Scale Production:
-
Catalytic Asymmetric Synthesis: Transition-metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess >95%.
-
Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste and improves yield.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Diels-Alder | Furan, Cyclopentadiene | 75–85 |
| 2a | Amination | NH₃, K₂CO₃ | 60–70 |
| 2b | Carboxylation | KMnO₄, H₂O | 80–90 |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12 mg/mL at pH 7.4, increasing to 35 mg/mL at pH 9 due to deprotonation of the carboxylic acid.
-
Thermal Stability: Decomposition temperature = 215°C (DSC).
-
Lipophilicity: logP = -1.2, reflecting high polarity from the oxygen bridge and ionizable groups.
Spectroscopic Characterization:
-
NMR: Distinct signals for bridgehead protons (δ 2.8–3.2 ppm) and carboxy group (δ 170 ppm).
-
IR: Stretching vibrations at 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of L-type amino acid transporters (LAT1), with an IC₅₀ of 0.30 µM for phenylalanine transport inhibition. Its rigid structure mimics the transition state of substrate binding, effectively blocking uptake in cancer cells reliant on LAT1 for nutrient import.
Case Study – Anticancer Activity:
In MCF-7 breast cancer cells, the compound reduced leucine uptake by 70% at 50 µM, leading to mTOR pathway inhibition and apoptosis.
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity:
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 25 | Cell wall synthesis inhibition |
| E. coli | 100 | DNA gyrase binding |
Applications in Drug Development
Peptide Mimetics
The compound’s rigidity enables design of α-helix mimetics targeting protein-protein interactions. For example, a derivative substituted with a 4-methylpiperazine group showed nanomolar affinity for the Edg-2 receptor (IC₅₀ = 12 nM), a target in cardiovascular diseases.
SAR Insights:
-
3-Position Modifications: Bulky substituents (e.g., aryl groups) enhance receptor affinity but reduce solubility.
-
7-Oxa Bridge: Improves metabolic stability (t₁/₂ = 4.2 h in human hepatocytes vs. 1.5 h for non-oxa analogs).
Central Nervous System (CNS) Therapeutics
The compound crosses the blood-brain barrier (BBB permeability = 8.7 × 10⁻⁶ cm/s) and modulates glutamate receptors, showing potential in treating anxiety and depression.
Comparative Analysis with Related Compounds
Versus Bicycloheptane Analogs
| Property | Diexo-7-Oxa Derivative | BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid) |
|---|---|---|
| Solubility (mg/mL) | 12 | 4.5 |
| LAT1 IC₅₀ (µM) | 0.30 | 0.45 |
| Metabolic Stability (t₁/₂) | 4.2 h | 1.5 h |
The oxygen bridge in the 7-oxa derivative enhances solubility and in vivo stability, making it superior for parenteral formulations.
Future Research Directions
-
Prodrug Development: Ester prodrugs (e.g., methyl ester) to improve oral bioavailability.
-
Polymer Therapeutics: Incorporation into biodegradable polymers for sustained drug release.
-
Computational Modeling: Machine learning models to predict off-target interactions and optimize scaffold modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume